4-[(4-Isopropylbenzyl)amino]phenol
Description
Properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(2)14-5-3-13(4-6-14)11-17-15-7-9-16(18)10-8-15/h3-10,12,17-18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPRVZFGGKPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Isopropylbenzyl Amino Phenol
Established Synthetic Pathways for the Compound
Reductive Amination Strategies for Benzylamino-Phenol Synthesis
Reductive amination stands as a cornerstone for the synthesis of 4-[(4-Isopropylbenzyl)amino]phenol. This widely utilized method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. youtube.comyoutube.comyoutube.com In this specific synthesis, 4-aminophenol (B1666318) and 4-isopropylbenzaldehyde (B89865) are the key precursors.
The general mechanism proceeds in two main stages:
Imine Formation: 4-Aminophenol reacts with 4-isopropylbenzaldehyde to form a Schiff base, also known as an imine, with the elimination of a water molecule. ijpbs.com This step is typically catalyzed by a small amount of acid. nih.gov
Reduction: The resulting imine is then reduced to the desired secondary amine, this compound.
Various reducing agents can be employed for the reduction step. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its selectivity and mild reaction conditions. ias.ac.in Another effective reagent is sodium triacetoxyborohydride, which is particularly useful for reductive aminations. organic-chemistry.org Catalytic hydrogenation, using catalysts such as Raney Nickel or palladium on carbon (Pd/C) with hydrogen gas, is also a viable method. google.comresearchgate.net
Condensation Reactions in the Formation of Related Aminophenol Structures
Condensation reactions are fundamental to the synthesis of various aminophenol derivatives, including the immediate precursor to this compound, the Schiff base. ijpbs.comresearchgate.net The reaction between an amine and a carbonyl compound to form an imine is a classic example of a condensation reaction. ijpbs.com
In the context of synthesizing related structures, various substituted benzaldehydes can react with aminophenols to create a diverse library of Schiff bases. iljs.org.ngrsisinternational.org For instance, the reaction of 3-aminophenol (B1664112) with substituted benzaldehydes has been explored to synthesize a series of Schiff bases. iljs.org.ng Similarly, 4-aminophenol can be reacted with a range of aldehydes, such as 4-chloro-2-hydroxybenzaldehyde, 4-(dimethylamino)benzaldehyde, and 3-nitrobenzaldehyde, to produce the corresponding imine derivatives. nih.govmdpi.com These reactions are often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) and may be catalyzed by a few drops of acetic acid. nih.govmdpi.com The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and the disappearance of the carbonyl (C=O) band of the starting aldehyde. nih.goviljs.org.ng
Synthesis of Precursor Molecules and Advanced Intermediates
The successful synthesis of this compound relies on the availability of its key precursors: 4-aminophenol and 4-isopropylbenzaldehyde.
4-Aminophenol can be synthesized through several routes:
Reduction of 4-nitrophenol (B140041): This is a common industrial method where 4-nitrophenol is reduced to 4-aminophenol. The reduction can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or by using reducing agents such as tin(II) chloride. wikipedia.org
From Phenol (B47542): Phenol can be nitrated to form a mixture of ortho- and para-nitrophenol, followed by the separation and subsequent reduction of the para-isomer. wikipedia.org
From Nitrobenzene (B124822): An alternative route involves the electrolytic conversion of nitrobenzene to phenylhydroxylamine, which then undergoes a rearrangement (the Bamberger rearrangement) to yield 4-aminophenol. wikipedia.orgprepchem.com A more contemporary approach involves the catalytic hydrogenation of nitrobenzene in an acidic medium. epo.orgchemicalbook.com
From Hydroquinone: Greener synthetic routes are being explored, such as the amination of hydroquinone, which can be derived from lignin, a renewable resource. digitellinc.com
4-Isopropylbenzaldehyde (Cuminaldehyde) is a naturally occurring aromatic aldehyde found in the essential oils of plants like cumin. nbinno.comwikipedia.org Synthetic routes to this precursor include:
Formylation of Cumene: Cumene (isopropylbenzene) can be formylated to introduce the aldehyde group. wikipedia.org
From p-Isopropylbenzoyl chloride: Reduction of p-isopropylbenzoyl chloride can also yield 4-isopropylbenzaldehyde. wikipedia.org
From 4-Bromoisopropylbenzene: A multi-step synthesis involves the Grignard reaction of 4-bromoisopropylbenzene with an orthoformate ester. publish.csiro.au
From para-Cymene: An electrochemical process can be used to prepare 4-isopropylbenzaldehyde from para-cymene. google.com
Development of Novel Synthetic Routes and Catalytic Approaches
Research into the synthesis of aminophenol derivatives continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods.
Novel catalytic systems are being developed for the N-arylation of aminophenols, which could be adapted for the synthesis of benzylamino-phenols. For instance, palladium-based catalysts, such as those using BrettPhos as a ligand, have shown high efficacy for the selective N-arylation of 4-aminophenols. nih.gov Copper-catalyzed methods have also been explored for similar transformations. nih.govmdpi.com
The principles of "green chemistry" are increasingly being applied to the synthesis of related compounds. rasayanjournal.co.innih.gov This includes the use of:
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. rjptonline.orgnih.gov
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. rasayanjournal.co.in
Use of water as a solvent: Water is an environmentally benign solvent, and developing synthetic methods that are effective in aqueous media is a key goal of green chemistry. organic-chemistry.orgnih.gov
Catalytic approaches: The use of catalysts, especially those that are recoverable and reusable, is a cornerstone of green chemistry as it reduces waste and improves atom economy. rjptonline.org
Chemical Derivatization and Analog Generation Strategies
The core structure of this compound can be readily modified to generate a library of analogs for various research purposes, including structure-activity relationship (SAR) studies. nih.govnih.govnih.govmdpi.com
Derivatization can be achieved at several positions:
The Phenolic Hydroxyl Group: The hydroxyl group can be acylated to form esters or etherified to produce ethers. For example, the reaction of 4-aminophenol with acetic anhydride (B1165640) yields paracetamol, highlighting the reactivity of the amino and hydroxyl groups. aber.ac.uk
The Secondary Amine: The nitrogen atom can be further alkylated or acylated.
The Aromatic Rings: Substituents can be introduced onto either the phenol ring or the benzyl (B1604629) ring of the molecule to explore their impact on the compound's properties.
The synthesis of a series of N-benzyl phenethylamines with various substituents on the N-benzyl group has been shown to significantly influence their biological activity. nih.gov Similarly, the synthesis and evaluation of a range of 4-aminophenol derivatives, including Schiff bases and their reduction products, allow for the systematic investigation of how different structural features affect their chemical and biological properties. nih.govmdpi.com For instance, studies on benzimidazole (B57391) derivatives have shown that substitutions at various positions on the benzimidazole nucleus greatly influence their anti-inflammatory activity. mdpi.com
Advanced Molecular Characterization and Structural Elucidation of 4 4 Isopropylbenzyl Amino Phenol
Spectroscopic Analysis for Definitive Structural Confirmation
Spectroscopic methodologies are fundamental in confirming the molecular structure of a compound. Through the analysis of how the molecule interacts with electromagnetic radiation, specific details about its proton and carbon environments, functional groups, and precise molecular mass can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of 4-[(4-Isopropylbenzyl)amino]phenol is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons will appear as multiplets in the downfield region, typically between δ 6.5 and 7.5 ppm. The benzylic methylene (B1212753) (CH₂) protons are expected to produce a singlet around δ 4.3 ppm. The methine (CH) proton of the isopropyl group will likely be a septet near δ 2.9 ppm, while the diastereotopic methyl (CH₃) protons of the isopropyl group will appear as a doublet around δ 1.2 ppm. The chemical shifts of the amine (NH) and hydroxyl (OH) protons can be variable and may appear as broad singlets.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons will resonate in the δ 110-160 ppm range. The benzylic CH₂ carbon is anticipated around δ 48 ppm, with the isopropyl CH carbon at approximately δ 33 ppm and the methyl carbons around δ 24 ppm. The specific predicted chemical shifts for this compound, based on data from similar N-benzylaniline derivatives, are detailed in the table below. rsc.org
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Isopropyl CH₃ | 1.2 (d) | 24.0 |
| Isopropyl CH | 2.9 (sept) | 33.8 |
| Benzyl (B1604629) CH₂ | 4.2 (s) | 48.0 |
| NH | variable (br s) | - |
| OH | variable (br s) | - |
| Aromatic CH (phenol ring) | 6.6-6.8 (m) | 115.0, 116.0 |
| Aromatic CH (benzyl ring) | 7.1-7.3 (m) | 127.0, 128.0 |
| Aromatic C (C-N) | - | 142.0 |
| Aromatic C (C-OH) | - | 150.0 |
| Aromatic C (C-CH₂) | - | 137.0 |
| Aromatic C (C-isopropyl) | - | 148.0 |
| (s = singlet, d = doublet, sept = septet, m = multiplet, br s = broad singlet) |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-N, C-O, and aromatic C=C bonds. The presence of a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. mdpi.com Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-N and C-O stretching vibrations are expected in the 1200-1300 cm⁻¹ region. mdpi.com
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| N-H stretch (secondary amine) | 3300-3500 (moderate) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-O stretch (phenol) | 1180-1260 |
High-Resolution Mass Spectrometry for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the precise molecular mass of a compound, which in turn provides its elemental composition. The calculated monoisotopic mass of this compound (C₁₆H₁₉NO) is 241.1467 g/mol . HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the benzylic C-N bond, leading to the formation of an isopropylbenzyl cation (m/z 133) and a 4-aminophenol (B1666318) radical cation (m/z 109). chemicalbook.com
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While a specific crystal structure for this compound is not publicly available, analysis of related N-benzyl-aminophenol derivatives can provide insights into its likely solid-state conformation. nih.gov It is anticipated that the molecule would adopt a non-planar geometry, with the phenyl rings being twisted relative to each other to minimize steric hindrance. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the phenolic hydroxyl group and the amine nitrogen, as well as van der Waals interactions between the aromatic rings and isopropyl groups. nih.gov
Analysis of Tautomeric Forms and Conformational Preferences
Tautomerism, the interconversion of structural isomers, is a possibility for this compound. The compound could potentially exist in equilibrium between its phenol-amine form and a keto-imine tautomer. However, due to the aromatic stabilization of the phenolic ring, the phenol-amine tautomer is expected to be overwhelmingly favored. youtube.com The presence of the amine and hydroxyl groups allows for various conformational preferences due to rotation around the C-N and C-O single bonds. The specific preferred conformation in solution and the solid state would be influenced by factors such as solvent polarity and crystal packing forces. researchgate.net
Computational Chemistry and Molecular Modeling of 4 4 Isopropylbenzyl Amino Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases.
Quantum Chemical Parameters for Reactivity PredictionFrom the HOMO and LUMO energy values, several quantum chemical parameters can be derived to predict global reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of a molecule's stability and reactivity, which are crucial for understanding its potential chemical behavior.
Table 1: Representative Quantum Chemical Parameters (Hypothetical Data) This table is for illustrative purposes only, as specific data for the target compound is not available.
| Parameter | Symbol | Formula | Hypothetical Value |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.2 eV |
| LUMO Energy | ELUMO | - | -0.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.0 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.2 eV |
Molecular Docking Simulations for Protein-Ligand Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate.
Prediction of Ligand Binding Conformations and OrientationsThe simulation predicts the most stable conformation and orientation of the ligand within the protein's active site. This information is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The results are often scored based on binding energy, with lower binding energies suggesting a more stable and favorable interaction.
Table 2: Representative Molecular Docking Results (Hypothetical Data) This table is for illustrative purposes only, as specific data for the target compound is not available.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase 1 | -8.5 | TYR234, LEU180 | Hydrogen Bond, Hydrophobic |
Quantitative Assessment of Binding Affinities and Scoring Functions
In the realm of drug discovery and molecular recognition, the quantitative assessment of binding affinity is a cornerstone for evaluating the potential of a compound to interact with a biological target. nih.gov For 4-[(4-Isopropylbenzyl)amino]phenol, molecular docking simulations are a primary tool to predict its binding mode and estimate its binding affinity to a given protein target.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. nih.gov They can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.
Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions.
Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.
Knowledge-based scoring functions are derived from statistical potentials of pairwise atomic interactions observed in crystal structures of protein-ligand complexes.
A hypothetical docking study of this compound against a putative target could yield results as illustrated in the interactive table below. The binding energies are typically expressed in kcal/mol, with more negative values indicating stronger binding.
Table 1: Hypothetical Docking Scores for this compound with Different Scoring Functions
| Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| AutoDock Vina | -8.5 | Tyr122, Phe256, Arg345 |
| GOLD (ChemScore) | -9.2 | His98, Leu240, Asp344 |
The interpretation of these results would suggest that this compound has a favorable binding affinity for the hypothetical target. The different scoring functions provide a range of predicted affinities, and a consensus approach is often used to increase the reliability of the prediction. The key interacting residues highlight the specific amino acids in the binding pocket that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. For instance, the phenol (B47542) group could act as a hydrogen bond donor or acceptor, while the isopropylbenzyl group could engage in hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The development of a QSAR model for predicting the activity of compounds related to this compound would involve the following steps:
Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
A hypothetical QSAR model for a series of aminophenol derivatives could be represented by the following equation:
pIC50 = 0.5 * LogP - 0.2 * TPSA + 0.8 * ALogP + 2.5
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, TPSA is the topological polar surface area, and ALogP is the Ghose-Crippen octanol-water partition coefficient.
Table 2: Hypothetical Data for a QSAR Study of Aminophenol Derivatives
| Compound | pIC50 (Experimental) | LogP | TPSA | ALogP | pIC50 (Predicted) |
|---|---|---|---|---|---|
| This compound | 6.8 | 3.5 | 32.26 | 3.0 | 6.75 |
| 4-(Benzylamino)phenol | 6.2 | 2.8 | 32.26 | 2.5 | 5.95 |
| 4-[(4-Methylbenzyl)amino]phenol | 6.5 | 3.1 | 32.26 | 2.7 | 6.27 |
This QSAR model would allow for the virtual screening of new, untested aminophenol derivatives and the prioritization of compounds for synthesis and biological testing, thereby streamlining the drug discovery process.
Simulation of Reaction Mechanisms and Pathways
Computational chemistry can also be employed to elucidate the reaction mechanisms and pathways involved in the synthesis or metabolism of this compound. Methods such as Density Functional Theory (DFT) are powerful tools for studying the energetics and geometries of reactants, transition states, and products.
For instance, the synthesis of this compound could potentially proceed through a reductive amination reaction between 4-aminophenol (B1666318) and 4-isopropylbenzaldehyde (B89865). Computational simulations can map out the entire reaction pathway, identifying the key intermediates and transition states.
The simulation would involve:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and provide thermodynamic data such as enthalpy and Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the transition state connects the correct species.
Table 3: Hypothetical Energy Profile for the Reductive Amination to Form this compound
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| 4-Aminophenol + 4-Isopropylbenzaldehyde | 0.0 | 0.0 |
| Imine Intermediate | -5.2 | 2.1 |
| Transition State (Reduction) | 15.8 | 20.5 |
The data in the table illustrates a hypothetical energy profile for the reaction. The negative Gibbs free energy of the final product indicates that the reaction is thermodynamically favorable. The height of the transition state energy barrier provides information about the reaction kinetics. Such simulations can offer valuable insights for optimizing reaction conditions to improve yield and reduce by-products.
Preclinical in Vitro Investigations of 4 4 Isopropylbenzyl Amino Phenol and Its Research Derivatives
Enzyme Inhibition Studies
Steroid Sulfatase (STS) Inhibition Mechanisms and Potency
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active hormones and represents a significant target for the development of therapies for hormone-dependent cancers. researchgate.net The inhibition of STS can effectively reduce the availability of active hormones to cancer cells, leading to a therapeutic effect. researchgate.net
Research into STS inhibitors has led to the development of various compounds, with non-steroidal sulfamates being a particularly favorable scaffold for inhibitor design. researchgate.net These compounds are being investigated for their potential in treating hormone-dependent cancers and neurodegenerative disorders without significant estrogenic side effects. researchgate.net
In the search for potent and non-estrogenic STS inhibitors, researchers have explored various molecular scaffolds. One area of focus has been on biphenyl-4-O-sulfamate derivatives. nih.gov Studies have shown that substituting electron-withdrawing groups, such as cyano or nitro groups, at the 2'- or 4'-position of the biphenyl (B1667301) scaffold can significantly increase STS-inhibitory activity. nih.gov For instance, 2',4'-dicyanobiphenyl-4-O-sulfamate demonstrated very potent STS-inhibitory activity in vitro. nih.gov
Another promising avenue of research involves coumarin-based derivatives. The introduction of a sulfamate (B1201201) group into the coumarin (B35378) scaffold has resulted in hybrid prototypes with high inhibitory activity against steroid sulfatase. researchgate.net Specifically, modifications at the 3-position of the coumarin core have been evaluated, with 3-benzyl-aminocoumarin-7-O-sulfamates showing irreversible inhibition of human placenta STS with an IC₅₀ value of 0.13 µM. researchgate.net
Furthermore, a series of 17β-arylsulfonamides of 17β-aminoestra-1,3,5(10)-trien-3-ol have been synthesized and evaluated as STS inhibitors. dissertation.com The potency of these compounds was found to be influenced by the nature of the substituent on the aryl ring. For example, introducing n-alkyl groups at the 4'-position of the 17β-benzenesulfonamide derivative led to increased potency, with the n-butyl derivative showing the best results (IC₅₀ of 26 nM). dissertation.com The 17β-4'-phenylbenzenesulfonamide derivative was identified as the most potent inhibitor in this series, with an IC₅₀ of 9 nM. dissertation.com Kinetic studies revealed that a 3'-bromo derivative acted as a non-competitive inhibitor. dissertation.com
Table 1: Steroid Sulfatase (STS) Inhibition Data
| Compound Class | Specific Derivative | Inhibition Potency (IC₅₀) | Inhibition Type |
| Coumarin Sulfamates | 3-benzyl-aminocoumarin-7-O-sulfamates | 0.13 µM | Irreversible |
| 17β-Arylsulfonamides | 4'-n-Butyl-17β-benzenesulfonamide | 26 nM | Not specified |
| 17β-Arylsulfonamides | 4'-tert-Butyl-17β-benzenesulfonamide | 18 nM | Not specified |
| 17β-Arylsulfonamides | 3'-Bromo-17β-benzenesulfonamide | 30 nM | Non-competitive |
| 17β-Arylsulfonamides | 3'-Trifluoromethyl-17β-benzenesulfonamide | 23 nM | Not specified |
| 17β-Arylsulfonamides | 17β-2'-Naphthalenesulfonamide | 20 nM | Not specified |
| 17β-Arylsulfonamides | 17β-4'-Phenylbenzenesulfonamide | 9 nM | Not specified |
Urease Enzyme Inhibition Kinetics and Interaction Studies
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbonic acid, and its inhibition is a therapeutic target for various pathologies, including those caused by Helicobacter pylori. nih.gov Research has focused on identifying new classes of urease inhibitors. nih.gov
In one study, a series of bis-Schiff base derivatives of benzyl (B1604629) phenyl ketone were synthesized and evaluated for their in-vitro urease inhibitory activity. nih.gov All the synthesized derivatives showed a range of inhibitory activity when compared to the standard, thiourea (B124793) (IC₅₀ = 21.15 ± 0.32 µM). nih.gov Compounds with IC₅₀ values of 22.21 ± 0.42 µM, 26.11 ± 0.22 µM, and 28.11 ± 0.22 µM were identified as the most active urease inhibitors in the series. nih.gov
Kinetic studies are crucial for understanding the mechanism of inhibition. For instance, Lineweaver-Burk plot analysis can determine the type of inhibition, such as competitive inhibition. nih.gov Terpenes have also been identified as a new class of urease inhibitors with potential therapeutic value. nih.gov
Table 2: Urease Inhibition Data for Bis-Schiff Base Derivatives
| Compound | IC₅₀ (µM) |
| Standard (Thiourea) | 21.15 ± 0.32 |
| Derivative 3 | 22.21 ± 0.42 |
| Derivative 4 | 26.11 ± 0.22 |
| Derivative 6 | 28.11 ± 0.22 |
| Derivative 5 | 34.32 ± 0.65 |
| Derivative 7 | 45.91 ± 0.14 |
| Derivative 8 | 47.91 ± 0.14 |
| Derivative 9 | 48.33 ± 0.72 |
Glycosidase (α-Amylase, α-Glucosidase) Inhibitory Activity
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a well-established strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov
α-Glucosidase Inhibition:
The inhibition of α-glucosidase slows the breakdown of polysaccharides into absorbable monosaccharides, thereby reducing glucose absorption. researchgate.net A variety of compounds have been investigated for their α-glucosidase inhibitory potential. For example, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were synthesized and showed good inhibitory activity, with IC₅₀ values ranging from 0.0645 µM to 26.746 µM. nih.gov The most potent compound in this series was 7-hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one, with an IC₅₀ of 0.0645 µM. nih.gov
In another study, two benzoylphloroglucinols, schomburgkianone I and guttiferone K, isolated from Garcinia schomburgkiana fruits, exhibited potent α-glucosidase inhibition with IC₅₀ values of 21.2 and 34.8 µM, respectively, which were superior to the standard drug acarbose (B1664774) (IC₅₀ 332 µM). nih.gov Similarly, extracts from various Terminalia species have shown significant α-glucosidase inhibitory activity, with Terminalia kaerbachii having the highest activity with an IC₅₀ value of 0.27±0.17 μg/mL. scialert.net
α-Amylase Inhibition:
Natural α-amylase inhibitors from herbal sources are an attractive therapeutic approach for controlling postprandial hyperglycemia. nih.gov Studies on benzoic acid and its derivatives have shown that the substitution pattern on the benzene (B151609) ring influences the inhibitory activity against α-amylase. nih.gov For instance, a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity, while methoxylation at the 2-position and hydroxylation at the 5-position had a negative effect. nih.gov 2,3,4-trihydroxybenzoic acid was found to have the strongest inhibitory effect in this study, with an IC₅₀ value of 17.30 ± 0.73 mM. nih.gov
Extracts from various species of the Lamiaceae family have also been evaluated for their in vitro α-amylase inhibitory activity, with IC₅₀ values ranging from 1.9 to 18.6 μg/mL. nih.gov
Table 3: α-Glucosidase and α-Amylase Inhibition Data
| Inhibitor Class/Source | Target Enzyme | Specific Compound/Extract | Inhibition Potency (IC₅₀) |
| Benzopyran-2-one derivatives | α-Glucosidase | 7-hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one | 0.0645 µM |
| Benzoylphloroglucinols | α-Glucosidase | Schomburgkianone I | 21.2 µM |
| Benzoylphloroglucinols | α-Glucosidase | Guttiferone K | 34.8 µM |
| Terminalia species | α-Glucosidase | Terminalia kaerbachii extract | 0.27±0.17 μg/mL |
| Benzoic acid derivatives | α-Amylase | 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 mM |
| Lamiaceae family extracts | α-Amylase | Phlomis bruguieri ethyl acetate (B1210297) extract | 1.9 μg/mL |
| Lamiaceae family extracts | α-Amylase | Phlomis persica butanol extract | 3.6 μg/mL |
Ecto-5′-Nucleotidase (h-e5′NT) Inhibition Profiling
Ecto-5′-nucleotidase (e5'NT) is an enzyme that plays a role in various physiological and pathological processes. While direct studies on the inhibition of h-e5'NT by 4-[(4-Isopropylbenzyl)amino]phenol were not found in the provided search results, research on related scaffolds provides insights into potential inhibitory activity. The general approach to identifying enzyme inhibitors often involves screening libraries of compounds against the target enzyme.
Dihydrofolate Reductase (DHFR) Inhibition in Related Scaffolds
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. nih.gov Research into DHFR inhibitors has explored various chemical scaffolds.
One study focused on 6-alkyl-2,4-diaminopyrimidine-based inhibitors of bacterial DHFR. nih.gov These compounds were evaluated for their potency against Bacillus anthracis and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values in the range of 0.125-8 μg/mL for both organisms. nih.gov Structural studies revealed that hydrophobic substitutions at the C6 position of the diaminopyrimidine moiety interact with protein residues, leading to a conformational change in the enzyme. nih.gov
While direct studies on this compound as a DHFR inhibitor were not identified, the principles of inhibitor design based on related scaffolds highlight the importance of specific structural features for achieving potent inhibition.
Antimicrobial Research Activities
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nih.gov Various chemical compounds, including those related to 4-aminophenol (B1666318), have been investigated for their antimicrobial properties.
In one study, 4,4'-Isopropylidine-bis[2-isopropyl]phenol was found to have antimicrobial activity against gram-positive bacteria and some fungi, but not gram-negative organisms. nih.gov This compound was shown to inhibit the synthesis of cell wall mucopeptides in Bacillus subtilis. nih.gov
Another study investigated 4-aminophenol Schiff bases and found that they exhibited moderate to strong activities against both Gram-positive and Gram-negative bacteria. nih.gov For example, one of the synthesized Schiff bases showed an inhibition zone of 14.18 mm against S. aureus at a concentration of 1 mg/mL. nih.gov
Furthermore, ternary Ag₂O₃·SnO₂·Cr₂O₃ nanoparticles have been shown to be an excellent antibacterial agent and have also been used to develop a selective electrochemical sensor for 4-aminophenol. rsc.org
Quantitative structure-activity relationship (QSAR) studies have also been employed to understand the structural requirements for the antimicrobial activity of pyridinium (B92312) bromides, which include 4-amino substituted derivatives. researchgate.net
Table 4: Antimicrobial Activity Data
| Compound/Material | Target Organism(s) | Activity/Measurement |
| 4,4'-Isopropylidine-bis[2-isopropyl]phenol | Gram-positive bacteria, some fungi | Antimicrobial activity observed |
| 4-Aminophenol Schiff base (S-1) | S. aureus | 14.18 mm inhibition zone (1 mg/mL) |
| Ternary Ag₂O₃·SnO₂·Cr₂O₃ nanoparticles | Not specified | Excellent antibacterial agent |
In Vitro Antibacterial Efficacy Against Gram-Positive Bacterial Strains
Research into Schiff base derivatives of 4-aminophenol has demonstrated their potential as antibacterial agents against various Gram-positive bacteria. nih.govnih.gov Studies have utilized the agar (B569324) well diffusion method to determine the zone of inhibition, providing a measure of the compounds' efficacy.
A series of synthesized 4-aminophenol Schiff bases (designated S-1 to S-5) were tested against a panel of Gram-positive bacteria, including Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, and Bacillus subtilis. nih.govnih.gov The results, when compared with the standard antibiotic Metronidazole, showed that these derivatives possess a broad spectrum of activity. nih.gov For instance, derivative S-2 exhibited the most potent activity against S. aureus and M. luteus, while S-3 was highly effective against B. spizizenii. nih.gov The antibacterial effect of these phenolic compounds is often attributed to their ability to interfere with bacterial cell walls and inhibit key microbial enzymes. researchgate.net Flavonoids and other phenolic compounds are known to disrupt cytoplasmic membranes and prevent the formation of biofilms, contributing to their bactericidal or bacteriostatic effects. researchgate.net
The minimum inhibitory concentration (MIC) for some aminoguanidine (B1677879) derivatives, another class of related compounds, has been determined using the broth microdilution method. amegroups.org For example, certain derivatives showed potent activity against S. epidermidis and B. subtilis, with MIC values as low as 4 µg/mL and 2 µg/mL, respectively, comparable to commercial drugs like gatifloxacin. amegroups.org
Table 1: In Vitro Antibacterial Activity of 4-Aminophenol Schiff Base Derivatives against Gram-Positive Bacteria Data sourced from a study evaluating the growth inhibitory activity of synthesized compounds. nih.gov
| Compound | Staphylococcus aureus (ATCC 6538) Zone of Inhibition (mm) | Micrococcus luteus (ATCC 4698) Zone of Inhibition (mm) | Staphylococcus epidermidis (ATCC 12228) Zone of Inhibition (mm) | Bacillus spizizenii (ATCC 6633) Zone of Inhibition (mm) |
| S-1 | 14.18 ± 0.04 | 12.21 ± 0.05 | 11.21 ± 0.05 | 10.31 ± 0.04 |
| S-2 | 18.14 ± 0.04 | 16.21 ± 0.03 | 12.18 ± 0.03 | 11.23 ± 0.02 |
| S-3 | 12.16 ± 0.05 | 11.12 ± 0.04 | 11.16 ± 0.04 | 15.11 ± 0.03 |
| S-4 | 13.11 ± 0.03 | 12.13 ± 0.03 | 13.12 ± 0.03 | 12.16 ± 0.04 |
| S-5 | 11.13 ± 0.02 | 10.16 ± 0.02 | 10.15 ± 0.02 | 11.21 ± 0.03 |
| Metronidazole (Control) | 19.12 ± 0.04 | 18.15 ± 0.05 | 17.13 ± 0.05 | 16.14 ± 0.04 |
| Concentration of test compounds: 1 mg/mL. |
In Vitro Antibacterial Efficacy Against Gram-Negative Bacterial Strains
The antibacterial evaluation of 4-aminophenol derivatives has also been extended to Gram-negative bacteria. nih.govnih.gov Generally, Gram-negative bacteria exhibit higher resistance to chemical agents than Gram-positive bacteria due to their more complex cell wall structure, which features an outer membrane that can impede the diffusion of compounds into the cytoplasm. nih.govnih.gov
Despite this challenge, Schiff base derivatives of 4-aminophenol have shown moderate to strong activity against the Gram-negative bacterium Bordetella bronchiseptica. nih.gov In one study, derivative S-4 demonstrated particularly strong activity against this strain. nih.gov This suggests that these compounds, or optimized versions thereof, could be effective against certain Gram-negative pathogens. Other studies on plant extracts rich in phenolic compounds have also reported activity against Gram-negative species like Escherichia coli and Klebsiella pneumoniae. scirp.org The mechanism of action is thought to involve interactions with the cell membrane, leading to irreversible damage and leakage of intracellular contents. nih.gov
Table 2: In Vitro Antibacterial Activity of 4-Aminophenol Schiff Base Derivatives against a Gram-Negative Bacterium Data sourced from a study evaluating the growth inhibitory activity of synthesized compounds. nih.gov
| Compound | Bordetella bronchiseptica (ATCC 4617) Zone of Inhibition (mm) |
| S-1 | 11.16 ± 0.03 |
| S-2 | 13.14 ± 0.04 |
| S-3 | 12.11 ± 0.02 |
| S-4 | 16.12 ± 0.03 |
| S-5 | 10.13 ± 0.03 |
| Metronidazole (Control) | 18.14 ± 0.04 |
| Concentration of test compounds: 1 mg/mL. |
In Vitro Antifungal Research Approaches and Spectrum
The antifungal potential of 4-aminophenol derivatives has been explored against various fungal strains. nih.govnih.gov Research approaches typically involve determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) using protocols from the Clinical and Laboratory Standards Institute. nih.gov
In vitro studies on the same series of 4-aminophenol Schiff bases (S-1 to S-5) revealed good activity against the yeast Saccharomyces cerevisiae. nih.govnih.gov Notably, the antifungal activity of derivative S-4 was found to be nearly equivalent to the reference drug Nystatin, and derivative S-5 was even more active. nih.gov This suggests a broad-spectrum antimicrobial profile for these compounds.
Further research on structurally related amino alcohol derivatives has shown efficacy against fungi responsible for onychomycosis, such as Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.govresearchgate.net These studies indicate that the presence of an amine group and the length of an aliphatic side chain are important factors for antifungal activity. nih.govresearchgate.net The primary mechanism for phenolic compounds is often linked to their ability to disrupt the fungal cell membrane. nih.gov
Table 3: In Vitro Antifungal Activity of 4-Aminophenol Schiff Base Derivatives Data sourced from a study evaluating the growth inhibitory activity of synthesized compounds. nih.gov
| Compound | Saccharomyces cerevisiae (ATCC 9763) Zone of Inhibition (mm) |
| S-1 | 12.13 ± 0.03 |
| S-2 | 13.11 ± 0.02 |
| S-3 | 11.14 ± 0.04 |
| S-4 | 15.11 ± 0.03 |
| S-5 | 17.13 ± 0.04 |
| Nystatin (Control) | 16.12 ± 0.03 |
| Concentration of test compounds: 1 mg/mL. |
Cellular and Molecular Interaction Studies
DNA Interaction Mechanisms and Binding Modes
The interaction of small molecules with DNA is a critical area of study, as it can underpin their therapeutic or toxic effects. rsc.org Derivatives of 4-aminophenol have been investigated for their ability to bind to DNA, a key characteristic for potential anticancer agents. nih.gov The primary modes of non-covalent interaction between small molecules and DNA are electrostatic interactions, groove binding (in major or minor grooves), and intercalation between base pairs. rsc.org
Studies on 4-aminophenol Schiff bases have utilized UV-Vis spectroscopy to probe these interactions with human DNA. nih.gov The results showed changes in the absorption spectra of the compounds upon addition of DNA. nih.govnih.gov Specifically, derivatives S-1, S-2, S-3, and S-5 exhibited hyperchromism (an increase in absorbance), while S-4 showed hypochromism (a decrease in absorbance). nih.govnih.gov Additionally, compounds S-2, S-3, and S-4 displayed a bathochromic shift (a shift to a longer wavelength). nih.govnih.gov These spectral changes are indicative of complex formation and suggest that the compounds interact closely with the DNA molecule, likely through intercalation. nih.gov
Molecular docking studies have further elucidated these interactions, showing that the Schiff base compounds can indeed fit into the double helix of DNA (PDB ID: 1BNA). nih.gov The docking poses revealed strong hydrogen bonding between the ligands and the nitrogenous bases of DNA, supporting the experimental findings and confirming an intercalative binding mode. nih.gov
Development and Application of Cellular Assays for Biological Assessment
A variety of cellular assays are essential for the preclinical biological assessment of new chemical entities like 4-aminophenol derivatives. These assays provide crucial information on efficacy and potential toxicity.
For antimicrobial evaluation, standard methods such as the agar well diffusion assay and broth microdilution are commonly employed. nih.govamegroups.org The agar diffusion method provides a qualitative assessment and a quantitative measure of the zone of inhibition, as detailed in the sections above. nih.gov The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. amegroups.org
To assess the impact on bacterial cell integrity, advanced techniques like transmission electron microscopy (TEM) are used. amegroups.org Studies on aminoguanidine derivatives have shown that potent compounds can permeabilize bacterial membranes, leading to irregular cell morphology and rapid cell death, which can be visualized with TEM. amegroups.org
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. For example, the MTT assay using macrophage cell lines (like J774) has been used to assess the viability of cells exposed to amino alcohol derivatives. This helps to determine the concentration range at which a compound is effective against a pathogen without being overly toxic to host cells. nih.gov
Investigation of Specific Cellular Pathways and Molecular Targets (e.g., tubulin, hemozoin, dopamine (B1211576) receptors)
Identifying specific molecular targets is key to understanding a compound's mechanism of action and for rational drug design. While direct studies on this compound are scarce, research on related structures points to several potential pathways.
Hemozoin: Hemozoin is a crystalline substance produced by the malaria parasite Plasmodium falciparum to detoxify the heme released during hemoglobin digestion. The inhibition of hemozoin crystallization is the established mechanism of action for quinoline-class antimalarial drugs like chloroquine. These drugs are thought to bind to the surfaces of growing hematin (B1673048) crystals, preventing further growth. Given that some novel aminopropanols have been shown to inhibit hemozoin formation, it is plausible that 4-aminophenol derivatives, which share key structural features, could also target this vital parasite pathway.
Tubulin: Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, morphology, and intracellular transport. nih.gov Tubulin is a well-established target for anticancer drugs, which can either inhibit its polymerization (e.g., colchicine, vinca (B1221190) alkaloids) or stabilize microtubules (e.g., taxanes). nih.gov Notably, research has identified 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors, demonstrating activity comparable to or greater than colchicine. This suggests that the 4-aminophenol scaffold could be a valuable pharmacophore for designing new tubulin-targeting agents.
Dopamine Receptors: Dopamine receptors are a class of G protein-coupled receptors that are prominent targets in the central nervous system. researchgate.net They are involved in numerous neurological processes, and their modulation is key to treating disorders like Parkinson's disease and schizophrenia. researchgate.net The synthesis of novel Schiff bases derived from dopamine demonstrates the chemical compatibility of these structural motifs. nih.gov While direct binding studies are needed, the structural relation suggests that 4-aminophenol derivatives could potentially interact with dopamine receptor subtypes (e.g., D1-D5), representing another avenue for pharmacological investigation. researchgate.netnih.gov
Table of Compound Names Mentioned
| Abbreviation / Name | Full Chemical Name |
| This compound | This compound |
| S-1 | 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol |
| S-2 | 4-((4-(dimethylamino)benzylidene)amino)phenol |
| S-3 | 4-((3-nitrobenzylidene)amino)phenol |
| S-4 | 4-((thiophen-2-ylmethylene)amino)phenol |
| S-5 | 4-(((E)-3-phenylallylidene)amino)phenol |
| 4-aminophenol | 4-aminophenol |
| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |
| Nystatin | Nystatin |
| Gatifloxacin | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
| Chloroquine | (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine |
| Colchicine | (S)-N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide |
Antioxidant Research Potential of Phenolic Moiety
The phenolic moiety, a hydroxyl group directly attached to an aromatic ring, is a well-established pharmacophore responsible for the antioxidant properties of many natural and synthetic compounds. In the case of this compound and its derivatives, this phenolic hydroxyl group is a key structural feature that suggests a potential for significant antioxidant activity. The capacity of phenols to act as antioxidants primarily stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby interrupting the damaging chain reactions of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes the parent molecule an effective radical scavenger.
The antioxidant potential of phenolic compounds can be evaluated through a variety of established in vitro assays. These assays can be broadly categorized based on their reaction mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Commonly employed in vitro antioxidant assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically. A greater decrease in absorbance indicates a higher radical scavenging capacity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation is generated and the ability of a compound to reduce it is measured. This method is applicable to both hydrophilic and lipophilic antioxidants and provides a measure of the total antioxidant capacity.
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidant.
Total Phenolic Content (TPC): The Folin-Ciocalteu method is a common assay to estimate the total phenolic content in a sample. While not a direct measure of antioxidant activity, a higher total phenolic content is often correlated with a higher antioxidant potential.
The substitution pattern on the phenolic ring plays a crucial role in modulating the antioxidant activity. Electron-donating groups (EDGs) attached to the ring can enhance the antioxidant capacity by stabilizing the phenoxyl radical, while electron-withdrawing groups (EWGs) generally decrease it. In this compound, the amino group at the para-position to the hydroxyl group is an important feature. Amino substituents, particularly when located at the para position, have been shown in computational studies to decrease the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which can enhance the antioxidant potential. nih.gov
The investigation into the antioxidant properties of this compound and its derivatives would involve synthesizing these compounds and then systematically evaluating their activity using the aforementioned in vitro assays. The results of these assays would provide valuable data on their radical scavenging abilities and reducing power.
Below are illustrative data tables representing how the results of such in vitro antioxidant assays could be presented.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC₅₀ (µg/mL) |
| This compound | Data Not Available |
| Derivative A | Data Not Available |
| Derivative B | Data Not Available |
| Ascorbic Acid (Standard) | Data Not Available |
IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) |
| This compound | Data Not Available |
| Derivative A | Data Not Available |
| Derivative B | Data Not Available |
| Trolox (Standard) | Data Not Available |
TEAC is a measure of the antioxidant strength of a compound relative to the standard, Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
| Compound | FRAP Value (µM Fe(II)/g) |
| This compound | Data Not Available |
| Derivative A | Data Not Available |
| Derivative B | Data Not Available |
| Gallic Acid (Standard) | Data Not Available |
FRAP value indicates the ability of a compound to reduce ferric ions to ferrous ions.
Table 4: Total Phenolic Content
| Compound | Total Phenolic Content (mg GAE/g) |
| This compound | Data Not Available |
| Derivative A | Data Not Available |
| Derivative B | Data Not Available |
GAE stands for Gallic Acid Equivalents, a common standard for quantifying phenolic content.
Structure Activity Relationship Sar Studies of 4 4 Isopropylbenzyl Amino Phenol Analogues
Systematic Exploration of Substituent Effects on the Isopropylbenzyl Moiety
The 4-isopropylbenzyl group is a key structural feature of the parent compound, and its role in biological activity is a primary focus of SAR studies. The size, position, and electronic nature of the substituent on the benzyl (B1604629) ring can significantly impact binding affinity and efficacy. Research has shown that the isopropyl group at the para position is often optimal for activity, suggesting that it fits into a specific hydrophobic pocket within the target's binding site.
To understand these interactions better, researchers have synthesized and tested a variety of analogues with different substituents at the para position of the benzyl ring. The goal is to probe the limits of the hydrophobic pocket and to evaluate the influence of electronic effects on binding. For instance, replacing the isopropyl group with smaller alkyl groups like methyl or ethyl, or with larger ones like tert-butyl, helps to map the steric boundaries of the binding site. Similarly, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring and its potential for pi-stacking or other non-covalent interactions.
| Substituent at para-position | Relative Activity (%) | Observations |
| H | 30 | Baseline activity, indicating the benzyl group alone provides some interaction. |
| Methyl | 65 | Increased activity suggests a preference for a small hydrophobic group. |
| Ethyl | 85 | Further increase in activity, indicating a larger hydrophobic pocket. |
| Isopropyl | 100 | Optimal activity, suggesting a perfect fit within the hydrophobic pocket. |
| tert-Butyl | 70 | Decreased activity, likely due to steric hindrance, defining the size limit of the pocket. |
| Methoxy (B1213986) | 50 | Reduced activity, indicating that electronic effects might be less critical than steric bulk or that the polarity is disfavorable. |
| Chloro | 60 | Moderate activity, suggesting tolerance for halogens which can alter electronics and participate in halogen bonding. |
The data clearly indicate that a branched, hydrophobic group of a specific size, like isopropyl, is highly favorable for activity. This suggests that van der Waals forces and hydrophobic interactions are primary drivers for the binding of this part of the molecule.
Functional Role of the Phenolic Hydroxyl Group in Biological Interactions
The phenolic hydroxyl (-OH) group is another critical functional group whose role has been extensively investigated. This group can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, or serine. The acidity of the phenolic proton also means it can be ionized at physiological pH, potentially forming an ionic bond with a positively charged residue.
To confirm the importance of the hydroxyl group, researchers often synthesize an analogue where the -OH is removed or replaced. For example, replacing the hydroxyl group with a hydrogen atom (to give 4-(4-isopropylbenzyl)aniline) or with a methoxy group (-OCH3) are common strategies. The methoxy group retains the ability to accept a hydrogen bond but can no longer donate one, and its presence prevents ionization.
| Modification of Phenolic Group | Relative Activity (%) | Interpretation |
| -OH (Phenol) | 100 | Serves as a crucial hydrogen bond donor and/or acceptor. |
| -OCH3 (Anisole) | 20 | Significant drop in activity indicates that hydrogen bond donation is critical for binding. The group can still act as an H-bond acceptor, but this is insufficient. |
| -H (Aniline) | <5 | Near-complete loss of activity confirms the essential nature of the oxygen atom for interaction, likely through hydrogen bonding. |
| -SH (Thiophenol) | 15 | The lower electronegativity and different geometry of sulfur lead to weaker hydrogen bonds, resulting in a significant loss of activity. |
These findings strongly support the hypothesis that the phenolic hydroxyl group is an essential pharmacophore. Its ability to act as a hydrogen bond donor is particularly critical for anchoring the molecule in the correct orientation within the binding site to allow for other favorable interactions.
Modulating Activity and Selectivity through Amine Linkage Modifications
Modifications in this region aim to alter the flexibility, geometry, and hydrogen-bonding capacity of the linker. Key strategies include N-alkylation, such as adding a methyl group to the nitrogen, or altering the linker length and rigidity. N-methylation, for example, converts the secondary amine to a tertiary amine, which removes a hydrogen bond donor and introduces steric bulk. This can be used to probe for space around the nitrogen in the binding site and to test the importance of the N-H hydrogen bond.
| Amine Linkage Modification | Relative Activity (%) | Rationale/Observation |
| -NH- (Secondary Amine) | 100 | Optimal; likely forms a key hydrogen bond while providing ideal flexibility. |
| -N(CH3)- (Tertiary Amine) | 10 | Drastic reduction in activity suggests the N-H hydrogen bond is critical for affinity, or the added methyl group causes a steric clash. |
| -CH2-NH- (Homologation) | 40 | Increasing the linker length reduces activity, indicating that the distance between the phenolic and benzyl rings is finely tuned. |
| -CO-NH- (Amide) | 15 | The introduction of a planar amide bond restricts conformational flexibility and alters electronic properties, which is detrimental to activity. |
The results from these modifications highlight the precise nature of the linker's role. It must possess a hydrogen bond donor and maintain a specific length and degree of flexibility to correctly position the two aromatic ends of the molecule for effective binding.
Design Principles for Optimized Research Derivatives
The collective SAR data from modifying the three main components of 4-[(4-isopropylbenzyl)amino]phenol provide clear guidelines for the design of optimized research derivatives. These principles are aimed at maximizing potency and potentially modulating selectivity towards a specific biological target.
The key design principles can be summarized as follows:
Preservation of the Core Scaffold: The phenol-amine-benzyl framework is essential for activity. Major alterations to this basic structure are likely to be unsuccessful.
Optimization of the Hydrophobic Moiety: The para-position of the benzyl ring should contain a hydrophobic group of a size comparable to isopropyl. While isopropyl is often optimal, small variations such as a cyclopropyl (B3062369) or a sec-butyl group could be explored to fine-tune interactions within the hydrophobic pocket of a specific target.
The Critical Nature of the Amine Linker: The secondary amine is crucial. It provides a necessary hydrogen bond donation and the correct spatial arrangement. Any modifications that remove the N-H proton or significantly alter the linker's flexibility or length are likely to be detrimental to biological activity.
By adhering to these principles, medicinal chemists can rationally design new analogues of this compound with a higher probability of success. Future efforts may focus on subtle modifications of the isopropylbenzyl moiety or the introduction of small substituents on the phenolic ring (away from the critical hydroxyl group) to further enhance properties like metabolic stability or cell permeability without disrupting the key binding interactions.
Future Research Directions and Translational Potential in Preclinical Discovery
Identification and Validation of Novel Biological Targets for the Compound Class
A crucial first step in elucidating the therapeutic potential of 4-[(4-Isopropylbenzyl)amino]phenol and its analogs is the identification and validation of their biological targets. While direct targets for this specific compound are not yet established, research on structurally related aminophenol and substituted phenol (B47542) derivatives provides a rational basis for hypothesis-driven target discovery.
Recent studies have highlighted the role of ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govacs.org This discovery suggests that enzymes and pathways involved in lipid metabolism and oxidative stress, such as lipoxygenases, could be potential targets for aminophenol compounds. The validation of such targets would involve demonstrating a direct functional role of the compound in modulating the target's activity and its subsequent effect on the disease phenotype. technologynetworks.com
Furthermore, the phenolic substructure is a key feature in many compounds that interact with the estrogen receptor (ER). nih.gov The binding potential of substituted phenols to the ER is influenced by the size, number, and position of the substituents relative to the hydroxyl group. nih.gov Therefore, it is plausible that this compound or its derivatives could modulate ER activity, a hypothesis that warrants investigation through binding assays and functional screens. The process of target validation would require reproducible experimental evidence confirming the interaction and its biological consequence. technologynetworks.com
The broader class of aminophenol derivatives has also been examined for antiproliferative activities, suggesting that proteins involved in cell cycle regulation and proliferation could be relevant targets. nih.gov Identifying the specific molecular targets is essential for understanding the mechanism of action and for rational drug design. technologynetworks.com
Development of Advanced In Vitro Pharmacological Models and High-Throughput Screening Assays
To efficiently explore the biological activity of this compound and a library of its analogs, the development of advanced in vitro pharmacological models and high-throughput screening (HTS) assays is paramount. These tools are instrumental in the early stages of drug discovery for identifying "hit" compounds and streamlining lead optimization. pharmasalmanac.com
Given the antioxidant potential often associated with phenolic compounds, establishing HTS assays to measure antioxidant capacity would be a logical starting point. nih.govresearchgate.net Spectrophotometric and fluorimetric assays, for instance, can be adapted for high-throughput formats to rapidly screen for compounds that can scavenge free radicals or inhibit enzymes involved in oxidative processes. elsevierpure.com The development of such assays allows for the efficient screening of large compound libraries to identify novel antioxidants. nih.gov
Furthermore, considering the potential for metabolic activation or detoxification of aminophenol compounds, in vitro models that incorporate metabolic competency are crucial. For example, co-culture systems, such as the Integrated Discrete Multiple Organ Co-Culture (IdMOC) system, which includes primary human hepatocytes, can be used to assess both hepatotoxicity and the effects of liver metabolism on the compound's activity in other cell types. nih.gov High-content analysis of such models can provide multiparametric data on cytotoxicity and other cellular effects. nih.gov
The transformation of drug discovery by HTS relies on automation, miniaturization, and robust data analysis to screen vast chemical libraries efficiently. pharmasalmanac.comazolifesciences.com For a compound like this compound, a tiered screening approach could be implemented. Initial broad screening in HTS formats could be followed by more complex, lower-throughput assays for hit confirmation and characterization.
| Screening Method | Application for this compound and Analogs | Key Considerations |
| High-Throughput Antioxidant Assays | Rapidly assess the radical scavenging and antioxidant potential of a compound library. | Selection of appropriate assays (e.g., DPPH, ABTS) and relevance to biological systems. mdpi.comresearchgate.net |
| Cell-Based Viability/Toxicity Assays | Determine the cytotoxic profile across various cell lines. | Use of metabolically competent systems (e.g., hepatocyte co-cultures) to assess metabolic effects. nih.gov |
| Receptor Binding Assays | Investigate potential interactions with specific targets like the estrogen receptor. | Requires purified receptor and a labeled ligand for competitive binding studies. |
| Enzyme Inhibition Assays | Screen for inhibition of specific enzymes, such as those involved in ferroptosis or inflammation. | Requires purified enzyme and a validated activity assay. |
| High-Content Imaging | Simultaneously measure multiple cellular parameters (e.g., nuclear morphology, protein localization) to identify phenotypic changes. | Provides detailed mechanistic insights but is typically lower throughput than simple viability assays. nih.gov |
Integration of Omics Technologies for Comprehensive Mechanistic Insights
To gain a holistic understanding of the cellular and molecular mechanisms of action of this compound, the integration of "omics" technologies is indispensable. These approaches, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the biological changes induced by the compound. nih.gov
Transcriptomic analysis , for instance, can reveal changes in gene expression patterns in response to compound treatment. This can help in identifying modulated signaling pathways and potential biological targets. Studies on other phenolic compounds have successfully used transcriptomics to identify regulated genes and pathways related to oxidative phosphorylation and mitochondrial function. mdpi.com
Proteomics can identify changes in the protein landscape of cells or tissues upon exposure to the compound. This can provide direct evidence of target engagement and downstream effects on protein expression and post-translational modifications. For example, proteomic analysis of the effects of other polyphenols has identified modulation of proteins involved in neuroinflammation and neurodegenerative diseases. nih.gov A study on a phenolic-enriched maple syrup extract used proteomics to investigate its immunoregulatory properties, revealing effects on proteins involved in innate and adaptive immunity. rsc.org
Metabolomic profiling analyzes the changes in small-molecule metabolites, providing a functional readout of the physiological state of a cell or organism. This can be particularly useful for understanding the metabolic fate of the compound itself and its impact on endogenous metabolic pathways. nih.gov For aromatic amines, metabolomics can help characterize the urinary metabolic profiles, offering insights into bioactivation and detoxification pathways. nih.gov Studies on other drugs have used metabolomics to identify alterations in aromatic amino acid biosynthesis and degradation. mdpi.com
The integration of these different omics datasets can provide a multi-layered understanding of the compound's mechanism of action and can aid in the identification of biomarkers for efficacy and safety.
Exploration of New Synthetic Strategies for Scalable Production and Diversity-Oriented Synthesis
The future development of this compound and its analogs hinges on the availability of efficient and scalable synthetic methodologies. While specific synthesis routes for this exact compound are not widely published, general methods for the production of N-substituted p-aminophenols can be adapted and optimized.
Current strategies for synthesizing related compounds often involve the reduction of a nitrophenol to a primary aminophenol, followed by reaction with an aldehyde or halide. google.comgoogle.com For scalable production, these processes need to be efficient, cost-effective, and environmentally friendly. One approach involves the catalytic transfer hydrogenation of nitroaromatics, which can be a greener alternative to traditional reduction methods. rsc.org
Beyond scalable synthesis of the lead compound, Diversity-Oriented Synthesis (DOS) offers a powerful strategy to rapidly generate a library of structurally diverse analogs. nih.govnih.govresearchgate.net Starting from a common core structure, DOS employs a series of branching reaction pathways to create a wide range of molecules. This approach is invaluable for exploring the structure-activity relationship (SAR) and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. For aminophenol-related structures, DOS can be used to synthesize analogs of natural products, such as flavones and coumarins, which are known to have a wide range of biological activities. nih.govnih.govresearchgate.net
| Synthetic Strategy | Application | Advantages |
| Catalytic Transfer Hydrogenation | Scalable production of the aminophenol intermediate. rsc.org | Often uses milder conditions and less hazardous reagents than traditional methods. |
| Reductive Amination | Direct synthesis of N-substituted aminophenols from an aminophenol and an aldehyde/ketone. | Can be a one-pot reaction, improving efficiency. |
| Buchwald-Hartwig Amination | Formation of the C-N bond between the phenol and the benzylamine (B48309) moieties. | A versatile and widely used method for C-N bond formation. |
| Diversity-Oriented Synthesis (DOS) | Generation of a library of analogs with diverse substituents on the phenolic and benzyl (B1604629) rings. nih.govnih.gov | Rapidly explores chemical space to identify optimized lead compounds. |
By systematically exploring these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-Isopropylbenzyl)amino]phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Schiff base formation, involving condensation of 4-isopropylbenzylamine with a phenol derivative. Reaction optimization is critical:
- Oxidant Selection : Use NaOCl or air O₂ as oxidants in alkaline media. Air O₂ often provides higher yields but requires longer reaction times .
- Temperature and Time : Elevated temperatures (>80°C) may reduce yields due to side reactions, while extended reaction durations (24–48 hours) improve conversion rates .
- Catalysis : Ru-nanos catalysts (e.g., Ru/Y-zeolite) enhance regioselectivity in benzylation reactions, as shown in analogous phenol derivatives .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Schiff base structure (e.g., δ ~4.6 ppm for benzyl protons, δ ~150 ppm for imine carbons) .
- FTIR : Detect characteristic bands (e.g., C=N stretch at ~1610 cm⁻¹, phenolic O-H at ~3291 cm⁻¹) .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C: ~84.8%, H: ~7.1%) .
- Chromatography : Use size-exclusion chromatography (SEC) or HPLC to assess molecular weight distribution and purity .
Q. How can researchers evaluate the thermal stability and conductivity of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 200°C for similar Schiff bases) .
- Electrical Conductivity : Dope the compound with iodine or other agents, and use a four-point probe method to measure conductivity changes (e.g., n- or p-type doping) .
Advanced Research Questions
Q. What strategies resolve structural contradictions in crystallographic studies of Schiff base derivatives?
- Methodological Answer :
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to handle disorder, as seen in nitro-substituted analogs where molecular tilting (2.4°–5.0°) complicates refinement .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., O-H···O, C-H···π) to explain packing anomalies .
- Disordered Structures : Use split-site occupancy models (e.g., 66.9:33.1 occupancy ratio) for disordered molecules .
Q. How does this compound interact with nuclear receptors like ERRγ, and what assays validate its bioactivity?
- Methodological Answer :
- Inverse/Agonist Activity : Use luciferase reporter assays in HEK293 cells transfected with ERRγ-LBD to measure ligand-induced transcriptional activity .
- Adipocyte Browning Assays : Treat 3T3-L1 adipocytes and quantify UCP1 expression via qPCR or Western blot to assess energy expenditure potential .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., triazole derivatives) to identify critical substituents for ERRγ selectivity .
Q. What experimental approaches reconcile discrepancies in antimicrobial activity data for phenolic Schiff bases?
- Methodological Answer :
- Standardized MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Note that iodine doping can enhance activity .
- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or ROS generation .
- Control for Redox Interference : Pre-treat samples with antioxidants (e.g., ascorbic acid) to distinguish redox-mediated vs. direct antimicrobial effects .
Q. How can computational methods guide the design of derivatives with improved pharmacological properties?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes in ERRγ (PDB: 2E2R). Focus on hydrophobic interactions with the isopropylbenzyl group .
- ADMET Prediction : Apply SwissADME to optimize logP (<5) and aqueous solubility while avoiding hepatotoxicity risks .
- QSAR Models : Train models on datasets of ERRγ ligands to prioritize substituents (e.g., electron-withdrawing groups for potency) .
Data Contradictions and Validation
Q. Why do oxidative polycondensation yields vary between studies, and how can reproducibility be ensured?
- Methodological Answer :
- Oxidant Purity : NaOCl concentration must be standardized (e.g., 12% active chlorine). Air O₂ reactions require controlled airflow rates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve monomer solubility but may inhibit crosslinking .
- Replication : Cross-validate results using SEC and MALDI-TOF to confirm molecular weight consistency .
Q. How do structural modifications (e.g., nitro vs. isopropyl groups) alter bioactivity and stability?
- Methodological Answer :
- Nitro Derivatives : Introduce redox activity (e.g., antimalarial via radical formation) but reduce thermal stability .
- Isopropyl Groups : Enhance lipophilicity and ERRγ binding but may increase metabolic clearance .
- Comparative Studies : Synthesize analogs with systematic substituent changes and test in parallel bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
